beta-Estradiol-6-one 6-(o-carboxymethyloxime)
Overview
Description
beta-Estradiol-6-one 6-(o-carboxymethyloxime) is a derivative of 17β-estradiol, a naturally occurring estrogen hormone. This compound is often used in scientific research due to its ability to mimic estrogenic activity while being membrane-impermeable . It is commonly linked to bovine serum albumin (BSA) to form conjugates used in various biochemical assays .
Mechanism of Action
Target of Action
Beta-Estradiol-6-one 6-(O-carboxymethyloxime), also known as Estradiol-6-(O-carboxymethyl)oxime, is a derivative of 17β-estradiol . It primarily targets estrogen receptors, which play a crucial role in the development and maintenance of female reproductive tissues and pregnancy .
Mode of Action
This compound mimics estrogen and interacts with its targets, the estrogen receptors, resulting in a series of changes in the cell . It favors the secretion of amyloid precursor protein α (sAPPα) in in vitro studies with primary rat cortical neurons . It also stimulates mitogen-activated protein kinase (MAPK) activity in human umbilical vein endothelial cells .
Biochemical Pathways
The interaction of Beta-Estradiol-6-one 6-(O-carboxymethyloxime) with estrogen receptors affects several biochemical pathways. The stimulation of MAPK activity is one of the key downstream effects of this interaction . This can lead to a cascade of cellular responses, including the regulation of gene expression, cell growth, and differentiation.
Result of Action
The molecular and cellular effects of Beta-Estradiol-6-one 6-(O-carboxymethyloxime)'s action are primarily related to its estrogenic activity. By mimicking estrogen and interacting with estrogen receptors, it can influence various physiological processes, including the development of female secondary sexual characteristics and the maintenance of female reproductive tissues .
Biochemical Analysis
Biochemical Properties
Beta-Estradiol-6-one 6-(o-carboxymethyloxime) plays a significant role in biochemical reactions, particularly in the formation of estradiol conjugates. It interacts with various enzymes and proteins, including estrogen receptors, which are crucial for its biological activity. The compound binds to these receptors, influencing their activity and modulating the expression of estrogen-responsive genes . Additionally, it can interact with other biomolecules such as tubulin, disrupting the cytoskeleton network and inducing apoptosis .
Cellular Effects
Beta-Estradiol-6-one 6-(o-carboxymethyloxime) has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate estrogen receptors, leading to changes in gene expression that promote cell proliferation and differentiation . In some cases, it can induce apoptosis by targeting the colchicine binding site and binding to tubulin .
Molecular Mechanism
The molecular mechanism of action of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) involves its binding interactions with estrogen receptors and other biomolecules. By binding to estrogen receptors, it can either activate or inhibit their activity, leading to changes in gene expression. Additionally, its interaction with tubulin can disrupt the cytoskeleton network, leading to apoptosis . These binding interactions are often entropy-driven, highlighting the importance of molecular dynamics in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of estrogen receptors and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) vary with different dosages in animal models. At low doses, it can effectively modulate estrogen receptor activity and promote beneficial cellular responses. At high doses, it can induce toxic effects, including apoptosis and disruption of cellular structures . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects .
Metabolic Pathways
Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is involved in several metabolic pathways, primarily those related to estrogen metabolism. It interacts with enzymes such as aromatase and hydroxysteroid dehydrogenases, which are crucial for its conversion and activity. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its binding affinity to estrogen receptors and other biomolecules .
Subcellular Localization
The subcellular localization of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
beta-Estradiol-6-one 6-(o-carboxymethyloxime) can be synthesized through the reaction of 17β-estradiol with carboxymethyl oxime. The reaction typically involves the use of reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the coupling . The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) and are carried out at ambient temperature .
Industrial Production Methods
While specific industrial production methods for beta-Estradiol-6-one 6-(o-carboxymethyloxime) are not well-documented, the synthesis generally follows similar protocols used in laboratory settings, scaled up for industrial applications. This involves the use of large-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
beta-Estradiol-6-one 6-(o-carboxymethyloxime) primarily undergoes substitution reactions due to the presence of the oxime group. It can also participate in esterification reactions when linked to proteins like BSA .
Common Reagents and Conditions
Substitution Reactions: Common reagents include NHS and DCC, with reactions typically carried out in solvents like DMSO at room temperature.
Esterification Reactions: These reactions often involve the use of carboxylic acids and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include various conjugates of beta-Estradiol-6-one 6-(o-carboxymethyloxime), such as its BSA conjugate, which is used in biochemical assays .
Scientific Research Applications
beta-Estradiol-6-one 6-(o-carboxymethyloxime) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of estrogenic compounds.
Biology: Employed in studies involving estrogen receptors and their signaling pathways.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Comparison with Similar Compounds
beta-Estradiol-6-one 6-(o-carboxymethyloxime) is unique due to its membrane-impermeable nature, which allows it to be used in studies where intracellular estrogenic activity needs to be excluded . Similar compounds include:
Estradiol-17β-glucuronide: Another estrogen conjugate used in research.
Estradiol-3-sulfate: A water-soluble form of estradiol used in various assays.
These compounds differ in their solubility, permeability, and specific applications, making beta-Estradiol-6-one 6-(o-carboxymethyloxime) a valuable tool in specific research contexts.
Properties
IUPAC Name |
2-[(Z)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17-/t13-,14-,16+,18+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARIMYXKAIIGO-UYGYUSPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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